Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate
Overview
Description
Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C10H8Cl2F2O3 and a molecular weight of 285.07 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and an ethyl ester group attached to a benzoate ring. It is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dichloro-2-hydroxybenzoic acid and difluoromethyl ether.
Esterification: The hydroxybenzoic acid undergoes esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4,5-dichloro-2-hydroxybenzoate.
Substitution Reaction: The hydroxy group is then substituted with a difluoromethoxy group using difluoromethyl ether in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzoate ring can be substituted by nucleophiles, such as amines or thiols, under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms may participate in halogen bonding with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate can be compared with similar compounds, such as:
Ethyl 4,5-dichloro-2-methoxybenzoate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Ethyl 4,5-difluoro-2-(difluoromethoxy)benzoate: Contains additional fluorine atoms, which may enhance its stability and reactivity.
Ethyl 4-chloro-2-(difluoromethoxy)benzoate:
Properties
IUPAC Name |
ethyl 4,5-dichloro-2-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-6(11)7(12)4-8(5)17-10(13)14/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDSEUYAPKVRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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